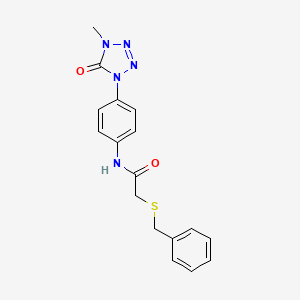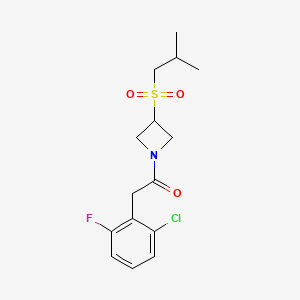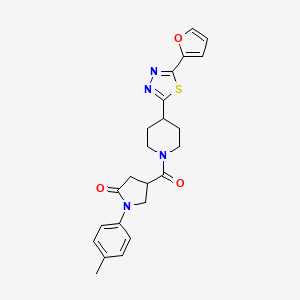
4-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a novel molecule that appears to be a derivative of piperidine and pyrrolidinone structures with furan and thiadiazole substituents. This compound is likely to have been synthesized as part of a series of analogues with potential biological activities, as indicated by the research on related compounds.
Synthesis Analysis
The synthesis of related piperidine analogues involves a multi-step process including piperidine ring alkylation and reductive amination, followed by lithium aluminum hydride reduction to yield alcohol derivatives, which can then be methylated to produce methyl ether derivatives . Although the exact synthesis of the compound is not detailed, it is plausible that similar synthetic strategies were employed, with modifications to incorporate the furan and thiadiazole moieties into the final structure.
Molecular Structure Analysis
The molecular structure of related compounds has been established using mass spectrometry (MS), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy, and CHN elemental analysis . These techniques would provide detailed information about the molecular framework, including the arrangement of the piperidine and pyrrolidinone rings and the positioning of the furan and thiadiazole substituents.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include alkylation, reductive amination, and methylation . These reactions are fundamental in forming the core structure and adding functional groups that define the compound's chemical properties. The furan and thiadiazole groups in the compound of interest suggest that additional steps such as condensation reactions may have been used to introduce these heterocycles.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, the properties of similar compounds can be inferred. Piperidine and pyrrolidinone derivatives generally exhibit a range of solubilities depending on their functional groups and overall polarity. The presence of furan and thiadiazole rings is likely to influence the compound's electronic characteristics and reactivity, potentially affecting its biological activity .
Biological Activity
Although the biological activity of the compound is not directly reported, related compounds have been synthesized and tested for in vivo analgesic and anti-inflammatory activities . This suggests that the compound may also possess similar pharmacological properties, warranting further investigation into its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Their Applications
Pharmaceutical Research and Development Compounds containing heterocyclic structures, such as furan and thiadiazole, are explored for their pharmacological potential. For instance, derivatives of azetidine, pyrrolidine, and piperidine have been investigated for their use as selective serotonin receptor agonists, indicating potential applications in migraine treatment due to their selectivity and reduced side effects (Habernickel, 2001).
Electrochemical and Optoelectronic Properties Research on furan and pyridinechalcogenodiazole-based π-conjugated systems via a donor-acceptor approach has shown promising optoelectronic properties, including applications in electrosynthesis and electrochromic devices. Such studies highlight the potential of these compounds in developing new materials for electronic applications (Liu et al., 2016).
Structural and Spectral Analysis The structural and spectral analysis of novel heterocyclic compounds, such as those involving furan and thiadiazole rings, contributes to understanding their physical and chemical properties. These insights are crucial for synthesizing materials with specific desired properties for various applications, including sensors, catalysts, and pharmaceuticals (Halim & Ibrahim, 2021).
Catalysis and Organic Synthesis Palladium-catalyzed direct arylation of heteroaromatic compounds has been explored, demonstrating the versatility of heterocyclic compounds in organic synthesis. This research points to methods for constructing complex molecules, potentially useful in developing new drugs and materials (Roger, Gottumukkala, & Doucet, 2010).
Organic Semiconductors Studies on thieno[3,2-b]pyrrole-benzothiadiazole compounds for use in organic field-effect transistors reveal the importance of heterocyclic compounds in creating high-performance electronic devices. This research highlights the role of molecular structure in determining electronic properties and performance (Bulumulla et al., 2018).
Propiedades
IUPAC Name |
4-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-15-4-6-18(7-5-15)27-14-17(13-20(27)28)23(29)26-10-8-16(9-11-26)21-24-25-22(31-21)19-3-2-12-30-19/h2-7,12,16-17H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSKBVZJPYRORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3011355.png)
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B3011356.png)
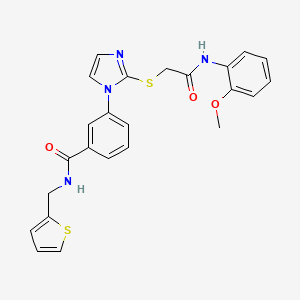
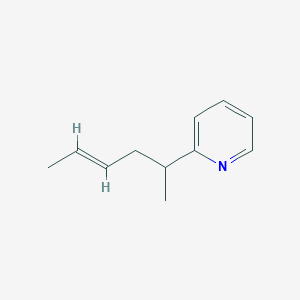
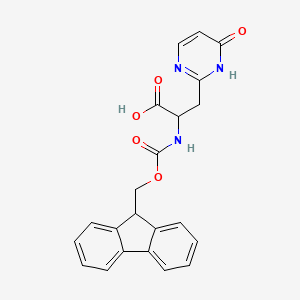
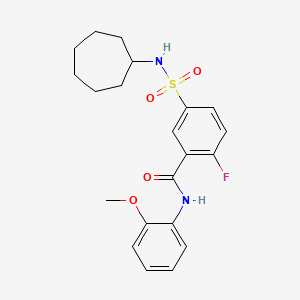
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3011366.png)
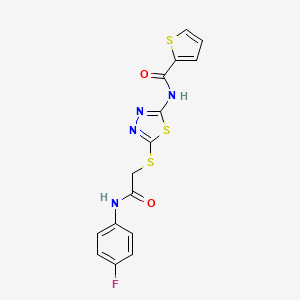
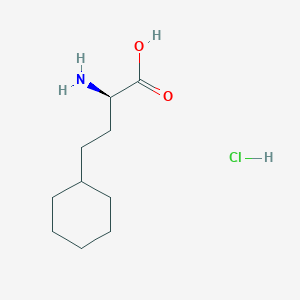
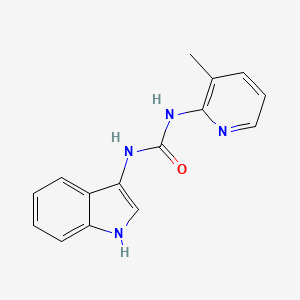
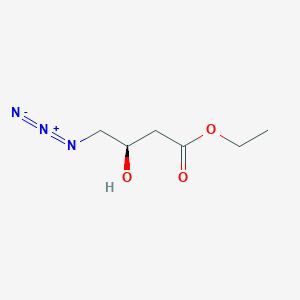
![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3011376.png)
